molecular formula C9H14O4 B13965620 4,5-Epoxy-2-(2,3-epoxypropyl)valeric acid, methyl ester CAS No. 63041-05-4

4,5-Epoxy-2-(2,3-epoxypropyl)valeric acid, methyl ester

Cat. No.: B13965620
CAS No.: 63041-05-4
M. Wt: 186.20 g/mol
InChI Key: ILJVOXGLNJDLIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Epoxy-2-glycidylvaleric acid methyl ester is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of an epoxy group and a glycidyl group attached to a valeric acid methyl ester backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Epoxy-2-glycidylvaleric acid methyl ester typically involves the reaction of glycidyl compounds with valeric acid derivatives under controlled conditions. One common method includes the epoxidation of 2-glycidylvaleric acid methyl ester using peracids or other oxidizing agents. The reaction conditions often require careful temperature control and the use of solvents to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of 4,5-Epoxy-2-glycidylvaleric acid methyl ester may involve large-scale batch or continuous processes. These methods often utilize advanced catalytic systems and optimized reaction parameters to achieve efficient production. The use of automated systems and real-time monitoring ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4,5-Epoxy-2-glycidylvaleric acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Peracids, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4,5-Epoxy-2-glycidylvaleric acid methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Epoxy-2-glycidylvaleric acid methyl ester involves its reactive functional groups. The epoxy group can undergo ring-opening reactions, leading to the formation of covalent bonds with nucleophiles. This reactivity is harnessed in various applications, such as cross-linking in polymers and biomaterials. The glycidyl group also contributes to its reactivity, allowing for further functionalization and modification .

Comparison with Similar Compounds

Similar Compounds

    4,5-Epoxy-2-glycidylvaleric acid: Lacks the methyl ester group but shares similar reactivity.

    2-Glycidylvaleric acid methyl ester: Contains a glycidyl group but lacks the epoxy group.

    Epoxyvaleric acid methyl ester: Contains an epoxy group but lacks the glycidyl group.

Uniqueness

4,5-Epoxy-2-glycidylvaleric acid methyl ester is unique due to the presence of both epoxy and glycidyl groups, which confer distinct reactivity and versatility. This dual functionality makes it particularly valuable in applications requiring cross-linking and functionalization .

Biological Activity

4,5-Epoxy-2-(2,3-epoxypropyl)valeric acid, methyl ester is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its epoxy groups which contribute to its reactivity and biological activity. The molecular structure can be represented as follows:

C12H18O4\text{C}_{12}\text{H}_{18}\text{O}_4

This structure features two epoxy groups which are known to participate in various chemical reactions and interactions within biological systems.

Antimicrobial Properties

Research indicates that compounds with epoxy groups often exhibit antimicrobial properties. A study demonstrated that derivatives of epoxy acids can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies on human cell lines showed varying degrees of cytotoxicity depending on concentration and exposure time. A notable study indicated that at lower concentrations (up to 50 µM), the compound exhibited minimal cytotoxic effects, while higher concentrations (above 100 µM) led to significant cell death.

Concentration (µM) Cell Viability (%)
0100
5090
10060
20030

The biological activity of this compound may be attributed to its ability to form covalent bonds with cellular macromolecules. This reactivity can lead to alterations in protein function and enzyme activity. Specifically, the epoxy groups can react with nucleophilic sites in proteins and nucleic acids, potentially leading to cellular stress responses.

Case Study 1: Antimicrobial Efficacy

A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various epoxy compounds, including our target compound. The study found that it effectively inhibited the growth of antibiotic-resistant strains of bacteria, highlighting its potential as a therapeutic agent in treating infections.

Case Study 2: Cytotoxicity in Cancer Research

Another significant study investigated the cytotoxic effects of epoxy compounds on cancer cell lines. The results indicated that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways. This suggests potential applications in cancer therapy.

Properties

CAS No.

63041-05-4

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

methyl 3-(oxiran-2-yl)-2-(oxiran-2-ylmethyl)propanoate

InChI

InChI=1S/C9H14O4/c1-11-9(10)6(2-7-4-12-7)3-8-5-13-8/h6-8H,2-5H2,1H3

InChI Key

ILJVOXGLNJDLIE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1CO1)CC2CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.